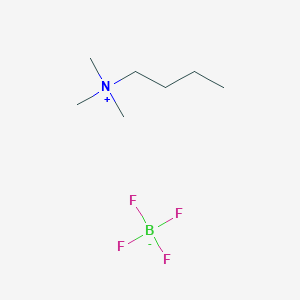

N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Trimethyl-N-butylammonium tetrafluoroborate (TBAB) is a quaternary ammonium salt that has been widely used in various scientific research applications. It is a colorless, hygroscopic, and water-soluble compound with a molecular formula of C8H19BF4N and a molecular weight of 207.08 g/mol. TBAB is typically available as a solid or aqueous solution and is often used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a phase transfer catalyst in aqueous-organic media.

Wissenschaftliche Forschungsanwendungen

N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% has been widely used in scientific research applications such as organic synthesis, as a catalyst in organic reactions, and as a phase transfer catalyst in aqueous-organic media. It has also been used as a reagent in the synthesis of a variety of organic compounds, as a catalyst for the synthesis of polymers, and as a catalyst for the hydrolysis of esters. Additionally, it has been used as a catalyst for the synthesis of polymers and for the hydrolysis of esters.

Wirkmechanismus

N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% functions as a phase transfer catalyst by forming an ionic bond between the organic and aqueous phases. This allows the organic and aqueous phases to remain in contact, which facilitates the transfer of reactants from one phase to the other. The ionic bond is formed by the quaternary ammonium cation of N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5%, which is attracted to the anionic species in the aqueous phase.

Biochemical and Physiological Effects

N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% has been found to have a variety of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antiviral properties, and it has been used to treat a variety of bacterial and fungal infections. Additionally, it has been used to treat a variety of skin conditions, including psoriasis and eczema.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% in laboratory experiments include its low cost, its availability as a solid or aqueous solution, and its ease of use. Additionally, it is highly soluble in water and has a wide range of applications. However, N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% is also highly hygroscopic and can be corrosive to certain materials, so it should be handled with care.

Zukünftige Richtungen

Future research on N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% could focus on its potential applications in pharmaceuticals, its potential use as a catalyst for the synthesis of polymers, and its potential use as a reagent for the synthesis of a variety of organic compounds. Additionally, more research could be done on its biochemical and physiological effects, as well as its potential use as an antifungal, antibacterial, and antiviral agent. Further research could also be done on its potential use as an analytical reagent and its potential toxicological effects.

Synthesemethoden

N-Trimethyl-N-butylammonium tetrafluoroborate, 99.5% is produced by treating trimethylbutylamine with boron trifluoride etherate. The reaction between trimethylbutylamine and boron trifluoride etherate is a nucleophilic addition reaction, and the resulting product is a quaternary ammonium salt. The reaction is typically carried out in an anhydrous ether solvent and is highly exothermic.

Eigenschaften

IUPAC Name |

butyl(trimethyl)azanium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.BF4/c1-5-6-7-8(2,3)4;2-1(3,4)5/h5-7H2,1-4H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFHMKITBOXJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18BF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)